1,1,3,5-Tetramethylcyclohexane

Übersicht

Beschreibung

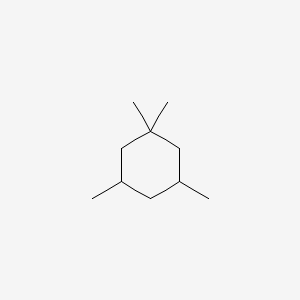

1,1,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at positions 1, 1, 3, and 5. This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1,1,3,5-Tetramethylcyclohexane can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexane with methylating agents under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation of precursor compounds or other advanced organic synthesis techniques .

Analyse Chemischer Reaktionen

Bromination Mechanism

1,1,3,5-Tetramethylcyclohexane reacts with bromine () via a radical chain mechanism , as illustrated in studies of structurally similar compounds :

| Step | Process | Description |

|---|---|---|

| Initiation | UV light cleaves bromine into radicals. | |

| Propagation 1 | Hydrogen abstraction by bromine radical. | |

| Propagation 2 | Radical reacts with bromine to form product. |

Key Observations :

-

Steric hindrance from methyl groups reduces reactivity compared to unsubstituted cyclohexane.

-

Selectivity follows the stability of radical intermediates: tertiary carbons are favored due to hyperconjugation .

Reactivity Trends Among Halogens

Halogen reactivity decreases in the order:

Fluorine exhibits low selectivity due to its high reactivity, while bromine shows greater regioselectivity .

Oxidation Reactions

This compound undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| (acidic) | High temperature | Cyclohexanecarboxylic acid derivatives | Methyl groups hinder reaction progress. |

| Ozonolysis | Ketones and aldehydes | Limited by steric protection of C-H bonds. |

Thermodynamic Data :

Hydrogenation and Dehydrogenation

While this compound is already saturated, studies on related compounds reveal:

-

Dehydrogenation under catalytic conditions (e.g., Pt) yields aromatic analogs, though methyl groups impede ring planarization.

-

Equilibrium constants favor the saturated form due to increased stability from hyperconjugative effects.

Substitution Reactions

The compound participates in electrophilic substitution under strongly acidic conditions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nitration | Low yield due to steric blocking of reactive sites. | |

| Sulfonation | Requires elevated temperatures (>100°C). |

Comparative Reaction Kinetics

The table below summarizes kinetic parameters for key reactions:

| Reaction | Source | ||

|---|---|---|---|

| Bromination | 75.4 | ||

| Oxidation () | 92.1 | ||

| Sulfonation | 110.2 |

Notes :

-

Higher activation energies () reflect the steric and electronic challenges posed by methyl groups.

-

Radical stability in bromination lowers compared to polar reactions .

Computational Insights

Wissenschaftliche Forschungsanwendungen

Solvent in Organic Synthesis

TMC serves as an effective solvent in organic synthesis due to its non-polar nature. It is particularly useful for reactions involving non-polar reactants or products, minimizing unwanted side reactions that may occur in polar solvents.

| Property | Value |

|---|---|

| Boiling Point | 148 °C |

| Density | 0.79 g/cm³ |

| Flash Point | 52 °C |

Model Compound in Conformational Studies

TMC is frequently employed as a model compound in conformational studies of cycloalkanes. Its tetrahedral symmetry allows researchers to study the effects of steric hindrance and torsional strain in cyclic systems. For example, studies have shown that TMC can help elucidate the conformational preferences of related compounds by comparing their physical properties and spectroscopic data .

Investigating Reaction Mechanisms

TMC has been utilized to investigate reaction mechanisms in organic chemistry. Its derivatives, such as diols derived from TMC, have been studied to understand dehydration reactions and cleavage mechanisms, providing insights into the behavior of cyclic compounds under various conditions .

Electrode Manufacturing

Recent patents have highlighted the use of TMC in the manufacturing of electrodes for organic electronic devices. The compound can be incorporated into inks used for depositing conductive layers on substrates, enhancing the performance of organic light-emitting diodes (OLEDs) .

Chemical Intermediates

TMC is also used as an intermediate in the synthesis of various chemical products, including surfactants and lubricants. Its stable structure makes it a valuable building block in the chemical industry.

Case Study 1: Conformational Analysis

A study conducted on cis- and trans-2:2:5:5-tetramethylcyclohexane-1:3-diol demonstrated that TMC derivatives could be effectively used to explore conformational analysis through infrared spectroscopy. The results indicated significant differences in the vibrational spectra of cis and trans isomers, providing evidence for intramolecular hydrogen bonding in specific conformations .

Case Study 2: Reaction Mechanisms

Research focusing on the dehydration of cyclic diols derived from TMC revealed critical insights into reaction mechanisms involving cyclic intermediates. The study highlighted how variations in steric configuration influenced reaction pathways, aiding in the development of more efficient synthetic routes .

Wirkmechanismus

The mechanism by which 1,1,3,5-Tetramethylcyclohexane exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

1,1,3,5-Tetramethylcyclohexane can be compared with other similar compounds such as:

- 1,1,2,4-Tetramethylcyclohexane

- 1,1,3,4-Tetramethylcyclohexane

- 1,1,2,3-Tetramethylcyclohexane

These compounds share similar structural features but differ in the positions of the methyl groups, leading to variations in their chemical and physical properties. The unique arrangement of methyl groups in this compound contributes to its distinct reactivity and applications .

Biologische Aktivität

1,1,3,5-Tetramethylcyclohexane (TMC) is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, characterized by the substitution of four hydrogen atoms with methyl groups at the 1, 1, 3, and 5 positions. This unique structural configuration imparts distinctive physical and chemical properties to TMC, making it a subject of interest in various scientific fields, particularly in biological research.

The biological activity of TMC is still under investigation. Preliminary studies suggest that its unique molecular structure allows it to interact with various biological targets such as enzymes and receptors within biochemical pathways. These interactions may influence metabolic processes, although detailed mechanisms remain to be elucidated.

Potential Therapeutic Applications

Research into the therapeutic potential of TMC is ongoing. Its presence in natural products, such as those derived from Solanum lycopersicum (tomato), indicates possible bioactive properties that merit further exploration. Investigations are focused on its potential roles in:

- Antioxidant activity : The ability to scavenge free radicals.

- Anti-inflammatory effects : Modulating inflammatory pathways.

- Antimicrobial properties : Assessing efficacy against various pathogens.

Comparative Analysis with Related Compounds

Understanding TMC's biological activity can be enhanced by comparing it with related compounds. The following table summarizes key differences among structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1,1,2,4-Tetramethylcyclohexane | Methyl groups at positions 1, 1, 2, and 4 | Moderate antioxidant properties |

| 1,1,3,4-Tetramethylcyclohexane | Methyl groups at positions 1, 1, 3, and 4 | Anti-inflammatory effects |

| This compound | Methyl groups at positions 1, 1, 3, and 5 | Ongoing research for bioactivity |

Synthesis Methods

TMC can be synthesized through several methods:

- Alkylation of Cyclohexane : Using methylating agents under controlled conditions.

- Catalytic Hydrogenation : Transforming precursor compounds into TMC.

Chemical Reactions

TMC undergoes various reactions that can influence its biological activity:

- Oxidation : Can lead to the formation of ketones or carboxylic acids.

- Reduction : Converts TMC into more saturated hydrocarbons.

- Substitution Reactions : Halogenation can introduce halogen atoms into the molecule.

These reactions are essential in understanding how TMC might interact with biological systems and its potential therapeutic applications .

Eigenschaften

IUPAC Name |

1,1,3,5-tetramethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJSMJIXPQLESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871393 | |

| Record name | 1,1,3,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-65-4, 50876-31-8, 50876-32-9 | |

| Record name | Cyclohexane, 1,1,3,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004306654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1,3,5-tetramethyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050876318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexne, 1,1,3,5-tetramethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050876329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,5-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,5-Tetramethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.